molecular formula C40H52N2O10-2 B1233976 Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol) CAS No. 66690-81-1

Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol)

Cat. No.: B1233976
CAS No.: 66690-81-1
M. Wt: 720.8 g/mol
InChI Key: RJKICUPFYKUZBS-JZLSHYEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol), also known as Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol), is a useful research compound. Its molecular formula is C40H52N2O10-2 and its molecular weight is 720.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66690-81-1

Molecular Formula

C40H52N2O10-2

Molecular Weight

720.8 g/mol

IUPAC Name

(3aR,4R,7aR)-4-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol;(Z)-but-2-enedioate

InChI

InChI=1S/2C18H25NO3.C4H4O4/c2*1-21-16-6-5-13(12-17(16)22-2)7-10-18(20)9-3-4-15-14(18)8-11-19-15;5-3(6)1-2-4(7)8/h2*5-7,10,12,14-15,19-20H,3-4,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/p-2/b2*10-7-;2-1-/t2*14-,15-,18-;/m11./s1

InChI Key

RJKICUPFYKUZBS-JZLSHYEDSA-L

SMILES

COC1=C(C=C(C=C1)C=CC2(CCCC3C2CCN3)O)OC.COC1=C(C=C(C=C1)C=CC2(CCCC3C2CCN3)O)OC.C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\[C@]2([C@H]3[C@H](NCC3)CCC2)O)OC.COC1=C(C=C(C=C1)/C=C\[C@]2([C@H]3[C@H](NCC3)CCC2)O)OC.C(=C\C(=O)[O-])\C(=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2(CCCC3C2CCN3)O)OC.COC1=C(C=C(C=C1)C=CC2(CCCC3C2CCN3)O)OC.C(=CC(=O)[O-])C(=O)[O-]

Synonyms

34-250
bis(4-(3,4-dimethoxystyryl)hexahydro-4-indolinol)

Origin of Product

United States

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